1-Chloro-2-nitrobenzene

Description

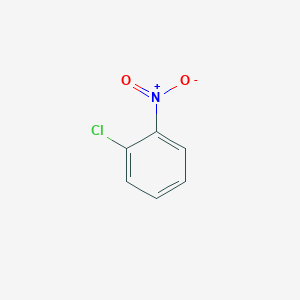

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCFYVKQTRLZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020280 | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

261 °F (NTP, 1992), 127 °C, 124 °C c.c. | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals, Monoclinic needles | |

CAS No. |

88-73-3, 25167-93-5 | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloronitrobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1YI9R2K8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

90 to 91 °F (NTP, 1992), 32 °C, 33 °C | |

| Record name | O-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

o-Nitrochlorobenzene physical and chemical characteristics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of o-Nitrochlorobenzene

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive scientific overview of ortho-Nitrochlorobenzene (o-NCB), a pivotal chemical intermediate. As a Senior Application Scientist, my objective is to present this information with technical accuracy and field-proven insights, moving beyond simple data recitation to explain the causal relationships that govern its behavior and application.

Core Molecular Identity and Structure

o-Nitrochlorobenzene (ONCB), systematically named 1-Chloro-2-nitrobenzene, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom and a nitro group (-NO₂) at adjacent (ortho) positions. This specific arrangement of a deactivating, electron-withdrawing nitro group and a deactivating but ortho-, para-directing halogen is fundamental to its chemical reactivity.

The presence of both the chloro and nitro functional groups makes o-NCB a highly versatile precursor in organic synthesis.[2] The electron-withdrawing nature of the nitro group activates the chlorine atom towards nucleophilic aromatic substitution, a cornerstone of its synthetic utility.

Caption: Molecular Structure of o-Nitrochlorobenzene (C₆H₄ClNO₂).

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of o-NCB are critical parameters for its handling, storage, and reaction setup. It appears as a light-yellow crystalline solid or fused mass with a characteristic aromatic odor.[3][4][5] Its melting point is low enough that it may exist as a liquid depending on ambient temperature and purity.[2][6] A comprehensive summary of its key properties is presented below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1][2][3] |

| Molecular Weight | 157.55 g/mol | [2][5][7][8] |

| Appearance | Light yellow monoclinic needle crystal or fused mass | [2][3][5][9] |

| Melting Point | 31-33 °C (90-91 °F) | [3][5][7][10] |

| Boiling Point | 245.5 - 246 °C (475 °F) at 760 mmHg | [3][5][7][10] |

| Density | 1.348 - 1.368 g/mL at 25 °C | [3][11] |

| Vapor Pressure | 0.04 - 0.4 mmHg at 25 °C (77°F) | [1][3][7] |

| Vapor Density | 5.4 (Relative to Air) | [3][7] |

| Flash Point | 124 - 127 °C (255 - 261 °F) | [3][5][7][8] |

| Water Solubility | Very slightly soluble (~0.43 g/L at 20 °C) | [3][7] |

| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, and benzene | [2][3][11][12] |

| Log P (Octanol/Water) | 2.24 - 2.52 | [8][10][13] |

Synthesis and Industrial Production

The primary industrial route to o-nitrochlorobenzene is the electrophilic aromatic substitution of chlorobenzene. This process inherently produces a mixture of isomers, necessitating a downstream separation process.

Core Synthesis Reaction: Nitration of Chlorobenzene

The synthesis involves treating chlorobenzene with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[11] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction: C₆H₅Cl + HNO₃ --(H₂SO₄)--> O₂NC₆H₄Cl + H₂O[11]

The chloro group is an ortho-, para-directing group. Consequently, the reaction yields primarily a mixture of 2-nitrochlorobenzene (ortho) and 4-nitrochlorobenzene (para), with a very small amount of the 3-nitrochlorobenzene (meta) isomer.[11] A typical product distribution is approximately 34-36% o-nitrochlorobenzene and 63-65% p-nitrochlorobenzene.[11]

Caption: Industrial synthesis and separation of nitrochlorobenzene isomers.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative procedure for the nitration of chlorobenzene. Extreme caution is required as this reaction is highly exothermic and involves corrosive, strong acids.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

-

Reaction Setup: Place 20 mL of chlorobenzene into the reaction flask and cool it to approximately 20°C.

-

Nitration: Begin the slow, dropwise addition of the nitrating mixture to the chlorobenzene. Vigorously stir the reaction mixture and carefully monitor the temperature, ensuring it does not exceed 50-60°C to minimize dinitration.

-

Completion: After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice. The crude nitrochlorobenzene mixture will separate as a dense, oily layer.

-

Workup: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.

-

Drying & Separation: Dry the organic layer over anhydrous magnesium sulfate. The isomers can then be separated based on their different physical properties, typically involving fractional distillation or crystallization.

Chemical Reactivity and Synthetic Utility

The dual functionality of o-nitrochlorobenzene dictates its reactivity. The nitro group can be reduced, and the chlorine atom can be displaced by nucleophiles.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group strongly activates the ortho-positioned chlorine atom for nucleophilic substitution. This is the most important reaction for its use as a chemical intermediate.

-

Alkoxylation: Reaction with sodium methoxide (NaOCH₃) yields 2-nitroanisole.[11]

-

Halogen Exchange (Halex Process): Treatment with potassium fluoride (KF) in a polar aprotic solvent like sulfolane converts o-NCB to 2-fluoronitrobenzene, a valuable pharmaceutical intermediate.[11]

-

Reaction with Sulfides: Reacting with sodium disulfide (Na₂S₂) produces di-orthonitrophenyl disulfide.[11]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. A common laboratory and industrial method is the Bechamp reduction, which uses iron filings and hydrochloric acid.[11]

Reaction: O₂NC₆H₄Cl + 3Fe + 6HCl → H₂NC₆H₄Cl + 3FeCl₂ + 2H₂O

The product, 2-chloroaniline, is another important building block in the synthesis of pharmaceuticals and agrochemicals.

Caption: Key synthetic transformations of o-Nitrochlorobenzene.

Core Applications in Industry

o-Nitrochlorobenzene is not an end-product but a crucial intermediate. Its derivatives are found in a wide array of commercial products.

-

Dyes and Pigments: It serves as a precursor for azo dyes and other colorants.[2][3][6]

-

Agrochemicals: Used in the synthesis of pesticides and herbicides.[2][3][6]

-

Pharmaceuticals: A key starting material for various active pharmaceutical ingredients (APIs).[2][6]

-

Rubber Chemicals: Employed in the manufacture of rubber accelerators and antioxidants.[3]

Safety, Toxicology, and Handling

o-Nitrochlorobenzene is a hazardous substance and must be handled with stringent safety protocols.

Toxicological Profile

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][5][14]

-

Primary Hazard: A key toxic effect is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (blue lips and skin), headache, weakness, and dizziness.[14][15] The onset of symptoms may be delayed.[1]

-

Carcinogenicity: It is suspected of causing cancer.[9] The IARC has classified it as a Group 3 agent, not classifiable as to its carcinogenicity to humans, but caution is warranted.[1]

-

LD50: The oral LD50 in rats is 144 mg/kg.[8]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][9]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[14]

-

Eye Protection: Chemical safety goggles and/or a face shield are mandatory.[14]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][14]

-

-

Handling: Avoid creating dust.[1] Keep away from heat, sparks, and open flames as it is combustible.[14] It is incompatible with strong bases, strong oxidizing agents, and reducing agents.[3][8]

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[14][15]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids occasionally. Seek immediate medical attention.[1][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][15]

References

- O-Nitrochlorobenzene - ChemBK. [Link]

- How can one prepare O-Nitrochlorobenzene

- o-Nitrochlorobenzene - Hazardous Agents - Haz-Map. [Link]

- o-nitrochlorobenzene - Stenutz. [Link]

- Material Safety Data Sheet - ortho chloro nitro benzene (oncb) - oxfordlabchem.com. [Link]

- This compound | C6H4ClNO2 - PubChem. [Link]

- Ortho Nitro Chloro Benzene (ONCB) - Sarna Chemicals. [Link]

- 1-CHLORO-2 NITROBENZENE | Laboratory Chemicals | Article No. 02764. [Link]

- Ortho Nitro Chloro Benzene - Seya Industries Ltd. [Link]

- 4-Nitrochlorobenzene - Solubility of Things. [Link]

- ICSC 0028 - this compound - International Chemical Safety Cards (ICSCs). [Link]

- 2-Nitrochlorobenzene - Wikipedia. [Link]

Sources

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. Ortho Nitro Chloro Benzene (ONCB) | 4-Nitro Chloro Benzene - Sarna Chemicals [sarnachemicals.com]

- 3. chembk.com [chembk.com]

- 4. o-Nitrochlorobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. seya.in [seya.in]

- 7. O-NITROCHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. aarti-industries.com [aarti-industries.com]

- 10. o-nitrochlorobenzene [stenutz.eu]

- 11. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 12. 邻氯硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 88-73-3 CAS | 1-CHLORO-2 NITROBENZENE | Laboratory Chemicals | Article No. 02764 [lobachemie.com]

- 14. ICSC 0028 - this compound [chemicalsafety.ilo.org]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-nitrobenzene from Chlorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-nitrobenzene via the electrophilic aromatic substitution of chlorobenzene. It is intended for an audience of researchers, scientists, and professionals in drug development. The document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses process optimization and safety considerations, and outlines methods for the purification and characterization of the target compound. The synthesis of chloronitrobenzene isomers is a critical process in the chemical industry, serving as a precursor for a wide array of pharmaceuticals, dyes, and agrochemicals. A thorough understanding of this reaction is therefore paramount for professionals in these fields.

Introduction: The Significance of this compound

This compound, along with its isomer 1-chloro-4-nitrobenzene, are pivotal intermediates in the synthesis of a multitude of commercially important compounds.[1][2] The strategic placement of the chloro and nitro functionalities on the benzene ring allows for a variety of subsequent chemical transformations. For instance, the nitro group can be readily reduced to an amino group, paving the way for the synthesis of substituted anilines which are key building blocks in many pharmaceutical and dye manufacturing processes.[3] The chlorine atom, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution, further expanding the synthetic utility of these molecules. Given its importance, a robust and well-understood synthetic protocol is essential.

The Chemistry: Unraveling the Reaction Mechanism

The synthesis of this compound from chlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The core of this transformation involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring of chlorobenzene.

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[6][7] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and the Role of the Chlorine Substituent

The chlorine atom on the chlorobenzene ring plays a dual role in this reaction. Due to its high electronegativity, it exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene.[5] However, through resonance, the lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring, enriching the electron density at the ortho and para positions.[5] This resonance effect, despite being weaker than the inductive effect, directs the incoming electrophile to these positions.

Consequently, the nitration of chlorobenzene yields a mixture of primarily this compound (ortho product) and 1-chloro-4-nitrobenzene (para product), with a very small amount of the meta isomer.[3][8] Typically, the reaction yields a mixture consisting of approximately 34-36% of the ortho isomer and 63-65% of the para isomer.[3][9]

Formation of the Sigma Complex and Re-aromatization

The attack of the nitronium ion on the chlorobenzene ring leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[10][11] In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[7]

Experimental Protocol: A Validated Step-by-Step Methodology

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound. The rationale behind each step is explained to ensure a thorough understanding of the process.

Reagents and Apparatus

-

Chlorobenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate Solution (5%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Diethyl Ether

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis

Synthesis Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. The flask should be placed in an ice-water bath to control the temperature. Slowly, and with continuous stirring, add the required amount of concentrated nitric acid to the sulfuric acid. This process is highly exothermic and must be performed with caution. The resulting mixture is the "mixed acid" or "nitrating mixture."[12]

-

Nitration Reaction: Once the mixed acid has cooled, begin the dropwise addition of chlorobenzene from the dropping funnel. Maintain the reaction temperature between 40-55°C.[12] After the addition is complete, the reaction mixture is typically stirred for an additional period (e.g., 2 hours) at a slightly elevated temperature (e.g., up to 80°C) to ensure the reaction goes to completion.[12]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will quench the reaction and precipitate the crude product mixture of chloronitrobenzene isomers. The product will separate as a yellowish oily layer.

-

Neutralization: Transfer the mixture to a separatory funnel. The acidic aqueous layer is carefully removed. The organic layer is then washed sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.[12]

-

Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the solvent (if any was used for extraction) is removed using a rotary evaporator to yield the crude mixture of this compound and 1-chloro-4-nitrobenzene.

Purification of this compound

The separation of the ortho and para isomers is achieved through a combination of fractional crystallization and distillation, exploiting the differences in their physical properties.[3][13] 1-Chloro-4-nitrobenzene has a higher melting point (83.6°C) compared to this compound (34-35°C).[3] By cooling the crude mixture, the para isomer will crystallize out first and can be removed by filtration.[12] The remaining mother liquor, now enriched in the ortho isomer, can be further purified by vacuum distillation.[12][13]

Process Optimization and Safety Considerations

Key Reaction Parameters

The yield and the ratio of the isomers can be influenced by several factors:

| Parameter | Effect on Reaction | Recommended Range |

| Temperature | Higher temperatures can lead to the formation of dinitrated byproducts. | 40-70°C[3] |

| Molar Ratio of Reactants | A slight excess of nitric acid is often used to ensure complete conversion of chlorobenzene. | Molar ratio of chlorobenzene to nitric acid: 1:1.0 - 1:2.0[14] |

| Concentration of Acids | The concentration of sulfuric acid is crucial for the efficient generation of the nitronium ion. | A typical mixed acid composition is 30% HNO₃, 56% H₂SO₄, and 14% H₂O.[3][12] |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. | Typically 2 hours after the addition of chlorobenzene.[12] |

Safety Precautions

The nitration of chlorobenzene involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Fume Hood: The entire experiment must be conducted in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[17]

-

Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[15][18] They should be handled with extreme care. Always add acid to water, never the other way around, when preparing dilutions. In this synthesis, nitric acid is added to the more dense sulfuric acid.

-

Exothermic Reaction: The reaction is highly exothermic. Proper temperature control using an ice bath is crucial to prevent the reaction from becoming uncontrollable.

-

Waste Disposal: The acidic waste generated must be neutralized before disposal according to institutional and environmental regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.[17][19]

-

Melting Point: The melting point of the purified product can be compared to the literature value (34-35°C) as a preliminary check of purity.[3]

-

Spectroscopic Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating the isomers and confirming their molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the isomers.[20]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups (C-Cl, NO₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the substitution pattern on the aromatic ring.

-

Conclusion

The synthesis of this compound from chlorobenzene is a fundamental and industrially significant reaction. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with a well-defined and validated experimental protocol, is key to achieving a successful and safe synthesis. By carefully controlling the reaction parameters and adhering to strict safety guidelines, researchers and professionals can reliably produce this valuable chemical intermediate for a wide range of applications. The subsequent purification and characterization steps are equally important to ensure the final product meets the required specifications for its intended use.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the Synthesis and Purification of this compound.

References

- Central European Journal of Energetic Materials, 2007, 4(4), 59-65. Selective Nitration of Chlorobenzene on Super-acidic Metal Oxides.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Lyon (FR): International Agency for Research on Cancer; 1996. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.) 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene.

- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Some nitrobenzenes and other industrial chemicals. Lyon (FR): International Agency for Research on Cancer; 2018. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119.) Exposure Data.

- Dunn, R. O. (1968). U.S. Patent No. 3,368,365. Washington, DC: U.S. Patent and Trademark Office.

- Dunn, R. O. (1967). U.S. Patent No. 3,311,666. Washington, DC: U.S. Patent and Trademark Office.

- Chem LibreTexts. Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).

- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.

- Columbus Chemical Industries. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2.

- Wikipedia. 4-Nitrochlorobenzene.

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Scribd. LAB QO 4 - Nitration of Chlorobenzene.

- Eriksson, L. A., & Cremer, D. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 23(12), 353.

- Study.com. Chlorobenzene Properties, Uses & Nitration.

- Google Patents. (2012). CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor.

- Vedantu. Write the chemical reaction of chlorobenzene with respect to nitration.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- Quora. What safety precautions should I take when handling nitric acid?

- Eriksson, L. A., & Cremer, D. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 23(12), 353.

- International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.

- Google Patents. (2021). CN112500295A - Production process of 3, 5-dichloronitrobenzene.

- St. Olaf College. Nitration of Substituted Aromatic Rings and Rate Analysis.

- ResearchGate. (2022). Reactions for the nitration of CB with mixed acid.

- PubChem. This compound.

- National Center for Biotechnology Information. (2017). Toxicological Profile for Nitrate and Nitrite.

- Google Patents. (2017). CN107459463A - A kind of clean method for producing of nitro-chlorobenzene.

- Google Patents. (2001). DE10008439A1 - An adiabatic continuous process for the nitration of chlorobenzene.

- ResearchGate. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow.

- Organic Syntheses. m-CHLORONITROBENZENE.

- ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry, 85(21), 10568–10574.

- Quora. How do you convert chlorobenzene to nitrobenzene?

- Pharmaceuticals and Medical Devices Agency. (2020). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.

- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.

- Ecoinvent. chloronitrobenzene production.

- PrepChem.com. Synthesis of 2-chloronitrobenzene.

- OECD Existing Chemicals Database. (2001). This compound.

- MDPI. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2013(3), M799.

Sources

- 1. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 2. This compound | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. study.com [study.com]

- 5. Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE [vedantu.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Nitrochlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]

- 14. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. ehs.com [ehs.com]

- 17. scribd.com [scribd.com]

- 18. columbuschemical.com [columbuschemical.com]

- 19. stmarys-ca.edu [stmarys-ca.edu]

- 20. This compound | SIELC Technologies [sielc.com]

Section 1: Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 1-Chloro-2-nitrobenzene (CAS 88-73-3)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Moving beyond basic data, we delve into the mechanistic principles governing its reactivity, its practical applications in synthesis, and the critical safety protocols required for its handling. The structure of this document is designed to logically present the information a research professional would need, from fundamental properties to complex reaction dynamics.

This compound, also known as o-chloronitrobenzene (ONCB), is an aromatic organic compound with the chemical formula C₆H₄ClNO₂. It is characterized by a benzene ring substituted with a chlorine atom and a nitro group at adjacent positions. This ortho-positioning is critical to its chemical behavior, distinguishing it significantly from its meta and para isomers. At ambient temperatures, it typically presents as a pale yellow crystalline solid or liquid.

The compound's utility in research and industry stems from its specific physicochemical properties, which dictate its solubility, reactivity, and environmental distribution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88-73-3 | |

| Molecular Formula | C₆H₄ClNO₂ | |

| Molecular Weight | 157.55 g/mol | |

| Appearance | Yellowish crystalline solid or liquid | |

| Melting Point | 31-33 °C | |

| Boiling Point | 246 °C | |

| Density | 1.348 g/mL at 25 °C | |

| Vapor Pressure | 4.0 Pa at 20 °C; 0.04 mmHg at 25 °C | |

| Water Solubility | 441 mg/L at 20 °C (Slightly soluble) | |

| Solubility | Soluble in alcohol, benzene, diethyl ether | |

| Log K_ow_ (Octanol/Water) | 2.24 | |

| Flash Point | 126 °C (closed cup) | |

| Autoignition Temperature | 500 °F |

Section 2: Industrial Synthesis Pathway

The primary industrial route to this compound is the mono-nitration of chlorobenzene. This electrophilic aromatic substitution reaction is typically performed in a closed, continuous system. The process yields a mixture of chloronitrobenzene isomers, which must then be separated. Through carefully controlled distillation and crystallization procedures, the this compound isomer is isolated to a purity often exceeding 99%.

Caption: Industrial synthesis workflow for this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound is rooted in its distinct reactivity, which is dominated by the interplay between the chloro and nitro substituents.

Nucleophilic Aromatic Substitution (S_N_Ar)

This is the most significant reaction pathway for this molecule. Unlike typical aryl halides, the chlorine atom in this compound is highly susceptible to substitution by nucleophiles. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the chlorine.

Causality and Mechanism: The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The ortho-nitro group is crucial because it can delocalize the negative charge of the intermediate through resonance, significantly lowering the activation energy of the reaction. This stabilization is not possible when the nitro group is in the meta position, rendering 1-chloro-3-nitrobenzene largely unreactive under similar conditions.

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_N_Ar).

Reduction of the Nitro Group

Another synthetically vital transformation is the reduction of the nitro group to an amine. This reaction converts this compound into 2-chloroaniline, a valuable precursor for many pharmaceuticals and dyes. Various reducing agents can be employed, with a common laboratory method using platinum on carbon with a hydrogen donor like ammonium formate or formic acid.

Section 4: Applications in Advanced Chemical Synthesis

This compound is not an end-product but a foundational building block. Its unique reactivity makes it indispensable in several fields:

-

Pharmaceuticals: It serves as a key starting material for synthesizing a wide range of active pharmaceutical ingredients (APIs). The ability to introduce a nucleophile and then potentially modify the resulting amine (from nitro reduction) allows for the construction of complex heterocyclic scaffolds found in many drugs. For example, it has been used in the synthesis of 1-hydroxybenzotriazole derivatives, which are important reagents in peptide synthesis.

-

Dyes and Pigments: It is an intermediate in the production of azo and sulfur dyes.

-

Agrochemicals: The compound is a precursor for various pesticides and herbicides.

-

Specialty Chemicals: It is used to produce other intermediates like o-fluoronitrobenzene and nitrophenol.

Section 5: Analytical Characterization

Unambiguous identification of this compound is achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum in CDCl₃ shows complex multiplets in the aromatic region, characteristic of the four distinct protons on the substituted benzene ring.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 157 and a characteristic isotopic pattern for the M+2 peak due to the presence of the ³⁷Cl isotope. Common fragment ions include the loss of NO₂ (m/z 111) and subsequent loss of Cl.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong characteristic absorption bands corresponding to the C-Cl, C-NO₂ (asymmetric and symmetric stretching), and aromatic C-H and C=C bonds.

Section 6: Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with stringent safety protocols.

6.1 Hazard Identification

-

Acute Toxicity: Toxic if swallowed and toxic in contact with skin.

-

Organ-Specific Effects: It is a methemoglobin former, meaning it impairs the oxygen-carrying capacity of the blood, which can lead to cyanosis (blue lips, fingernails, and skin). The substance may also cause damage to the liver.

-

Chronic Effects: Prolonged or repeated exposure can cause damage to the blood and liver. It is also suspected of causing cancer.

-

Environmental Hazard: The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

6.2 Recommended Handling and Personal Protective Equipment (PPE)

A rigorous risk assessment must be performed before any work is undertaken.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-protective suit to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or when generating dust/aerosols, use a NIOSH-approved respirator with appropriate cartridges.

-

6.3 First Aid and Emergency Procedures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

6.4 Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: This material and its container must be disposed of as hazardous waste in accordance with all federal, state, and local environmental regulations.

Section 7: Environmental Fate and Ecotoxicity

This compound shows limited biodegradability in standard tests. Due to its toxicity to aquatic life, releases into the environment must be strictly avoided. It has a medium potential for binding to soil organic matter. While its bioaccumulation potential in aquatic organisms is not considered significant based on measured bioconcentration factors (BCF), its persistence and toxicity warrant careful management of all waste streams.

Conclusion

This compound (CAS 88-73-3) is a cornerstone intermediate whose value is defined by the activating effect of its ortho-nitro group on the chlorine substituent. This property facilitates a range of nucleophilic aromatic substitution reactions that are fundamental to the synthesis of numerous high-value products in the pharmaceutical, dye, and agrochemical industries. However, its significant utility is matched by its considerable toxicity. A thorough understanding of its chemical reactivity, coupled with unwavering adherence to rigorous safety and handling protocols, is essential for its responsible and effective use in research and development.

References

- OECD Existing Chemicals Database. (2001). This compound CAS: 88-73-3. [Link]

- Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. [Link]

- Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

- Filo. (2025). Question: Explain why the reaction of this compound with aqueous... [Link]

- oxfordlabchem.com. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- Sdfine. This compound. [Link]

- Filo. (2025). *Question 5: The reaction

An In-depth Technical Guide to the Electron-Withdrawing Effects in 2-Chloronitrobenzene

Abstract

This technical guide provides a detailed examination of the potent electron-withdrawing effects inherent to 2-chloronitrobenzene, a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] We will dissect the individual and synergistic electronic contributions of the chloro and nitro substituents, focusing on the underlying principles of their inductive and resonance effects. The core of this guide is an in-depth analysis of how these effects converge to dramatically activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. By integrating mechanistic theory with practical experimental protocols and spectroscopic data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile chemical building block.

The Electronic Architecture of a Substituted Benzene Ring

The reactivity of a benzene derivative is fundamentally dictated by the electron density of its π-system. Substituents modulate this density through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups with a positive inductive effect (+I) push electron density toward it.[2]

-

Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs across a conjugated system. Electron-withdrawing groups with a negative resonance effect (-R) pull π-electron density out of the ring, whereas electron-donating groups with a positive resonance effect (+R) push π-electron density into the ring.[2][3]

Understanding the interplay between these two effects is crucial for predicting a molecule's reactivity.

Caption: General illustration of inductive vs. resonance effects on an aromatic ring.

Deconstructing the Substituents in 2-Chloronitrobenzene

The unique reactivity of 2-chloronitrobenzene stems from the combined electronic properties of its two substituents, which are positioned ortho to each other.

The Chloro Group: A Dichotomy of Effects

The chlorine atom presents a classic case of competing electronic effects:

-

Strong Inductive Withdrawal (-I): Due to its high electronegativity, chlorine strongly pulls electron density from the carbon atom to which it is attached, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[4][5]

-

Weak Resonance Donation (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect increases electron density, but primarily at the ortho and para positions.[4][6]

Overall, the potent -I effect outweighs the weaker +R effect, making the chloro group a net deactivating substituent but an ortho, para-director for electrophilic aromatic substitution.[4][7]

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance mechanisms:

-

Strong Inductive Withdrawal (-I): The highly electronegative oxygen atoms and the positively charged nitrogen atom create a strong dipole, pulling significant electron density from the ring through the σ-bond.[4]

-

Strong Resonance Withdrawal (-R): The π-system of the nitro group is conjugated with the benzene ring, allowing it to delocalize and withdraw π-electron density from the ring. This effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrid.[4][8]

This powerful electron withdrawal severely deactivates the ring for electrophilic attack but critically primes it for nucleophilic attack.

Caption: Resonance structures showing the nitro group withdrawing electron density.

The Synergistic Effect: Activation for Nucleophilic Aromatic Substitution (SNAr)

While aryl halides like chlorobenzene are generally unreactive towards nucleophiles, the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the halogen, dramatically increases reactivity.[9][10][11] In 2-chloronitrobenzene, the nitro group is ortho to the chlorine, creating a highly activated system for SNAr.

The reaction proceeds via a two-step addition-elimination mechanism :

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the chlorine. This step is facilitated by the electron deficiency at this position, induced by both the chloro and nitro groups. The aromaticity of the ring is temporarily broken, forming a negatively charged intermediate.[12]

-

Formation of the Meisenheimer Complex: This high-energy carbanionic intermediate is resonance-stabilized. Crucially, the negative charge is delocalized across the π-system and onto the electronegative oxygen atoms of the ortho-nitro group.[11][13][14] This stabilization is the key to the reaction's feasibility; it lowers the activation energy of the first step, allowing the reaction to proceed.[14] The meta-isomer, m-chloronitrobenzene, is largely unreactive because the nitro group cannot stabilize the intermediate via resonance.[9][15]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product.

Caption: The addition-elimination mechanism of SNAr on 2-chloronitrobenzene.

Experimental Validation and Characterization

The electronic effects within 2-chloronitrobenzene are not merely theoretical; they are readily observable and quantifiable through standard analytical techniques.

Spectroscopic Evidence

Spectroscopy provides a direct window into the electronic environment of the molecule.

| Property | Value / Observation | Reference |

| Molecular Formula | C₆H₄ClNO₂ | [16] |

| Molecular Weight | 157.55 g/mol | [16] |

| Melting Point | 33-35 °C | [16][17] |

| Boiling Point | 245.5-246 °C | [16][17] |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ 7.87 (d), 7.27-7.62 (m) ppm. The aromatic protons are deshielded and appear downfield due to the strong electron-withdrawing environment. | [18] |

| ¹³C NMR | Spectral data reported, showing distinct shifts for carbon atoms influenced by the electron-withdrawing substituents. | [17] |

| Infrared (IR) | Strong characteristic absorption bands for asymmetric and symmetric N-O stretching of the nitro group. | [17] |

Protocol: Synthesis of 2-Nitroanisole via SNAr

This protocol details a representative SNAr reaction, demonstrating the displacement of the chloro group. The reaction of 2-chloronitrobenzene with sodium methoxide is a well-established method for producing 2-nitroanisole.[16]

Objective: To synthesize 2-nitroanisole from 2-chloronitrobenzene and monitor the reaction's progress.

Materials:

-

2-Chloronitrobenzene

-